molecular formula C14H21NO B8292820 2-isopropyl-N,N-diethylbenzamide

2-isopropyl-N,N-diethylbenzamide

Cat. No.: B8292820
M. Wt: 219.32 g/mol
InChI Key: WSEACOLMAYJBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-N,N-diethylbenzamide is a synthetic organic compound belonging to the class of N,N-dialkylbenzamides. It is structurally analogous to known insect repellents like N,N-diethylbenzamide (the active ingredient in Advanced Odomos repellent) and DEET (N,N-diethyl-m-toluamide) , which is one of the most common and effective active ingredients in commercial insect repellents . As such, its primary research value lies in the development and efficacy testing of novel topical insect repellent formulations. Researchers are interested in this family of compounds for protecting against biting insects such as mosquitoes and ticks, which are vectors for diseases like malaria and dengue . The mechanism of action for repellency in related compounds is an area of active research. While not fully elucidated for this specific analog, studies on DEET suggest it may involve interaction with insect olfactory receptors and the octopaminergic system in insects, leading to a blocking of the attraction to human hosts . Some N,N-diethylbenzamide analogs have been shown in studies to provide complete protection against Anopheles mosquitoes for up to 11 hours and against Aedes aegypti mosquitoes for about 6 hours . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N,N-diethyl-2-propan-2-ylbenzamide

InChI

InChI=1S/C14H21NO/c1-5-15(6-2)14(16)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3

InChI Key

WSEACOLMAYJBDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(C)C

Origin of Product

United States

Comparison with Similar Compounds

N,N-Diethylbenzamide

  • Structure : Lacks substituents on the benzamide ring.
  • Properties and Applications :
    • Demonstrated potent insect repellency, with >3 hours of skin protection and >10 days of efficacy on fabric .
    • Drawback: Causes skin irritation, limiting practical use .

2-Benzoyl-N,N-Diethylbenzamide (BDB)

  • Structure : Features a benzoyl group at the 2-position instead of isopropyl.
  • Properties and Applications :
    • Exhibits polymorphism, with three crystal forms (I, II, III) differing in β angles and packing arrangements .
    • Form II is thermally stable from −170°C to its melting point, highlighting the role of substituents in crystallization behavior .
  • Key Difference : The planar benzoyl group facilitates π-π stacking, whereas the isopropyl group in 2-isopropyl-N,N-diethylbenzamide would disrupt such interactions, likely leading to distinct solid-state properties.

N,N-Diisopropyl-2-Phenylbenzamide

  • Structure : Contains diisopropylamine groups and a phenyl substituent at the 2-position .
  • Properties :
    • Molecular weight: 281.39 g/mol; higher lipophilicity (XLogP3: 5.3) compared to diethyl analogs .

Pharmaceutical Benzamides (e.g., SNC80, BW373U86)

  • Structure : Piperazinyl benzamides with complex substituents .
  • Properties and Applications :
    • SNC80 acts as a δ-opioid receptor agonist with rapid onset and reduced convulsive risk compared to BW373U86 .
    • Substituent positioning (e.g., allyl, hydroxyl groups) critically influences receptor affinity and efficacy .
  • Key Difference : The 2-isopropyl group in this compound lacks the pharmacophoric elements required for opioid activity, underscoring the importance of substituent specificity in drug design.

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-isopropyl, N,N-diethyl ~263.38 (estimated) Hypothetical: Potential repellent or cooling agent*
N,N-Diethylbenzamide None 191.27 Insect repellent; skin irritant
2-Benzoyl-N,N-diethylbenzamide 2-benzoyl, N,N-diethyl 295.36 Polymorphic crystallization behavior
N,N-Diisopropyl-2-phenylbenzamide 2-phenyl, N,N-diisopropyl 281.39 High lipophilicity (XLogP3: 5.3)
SNC80 Piperazinyl, allyl, hydroxyl 483.61 δ-opioid agonist; antinociceptive

*Inference based on WS-23 (2-isopropyl-N,2,3-trimethylbutyramide), a cooling agent with structural similarities .

Research Findings and Implications

  • Repellency vs. Irritation : N,N-Diethylbenzamide’s efficacy as a repellent is counterbalanced by skin irritation, suggesting that 2-isopropyl substitution might mitigate this through altered bioavailability or reduced reactivity .
  • Crystallization Behavior : The polymorphism observed in 2-benzoyl-N,N-diethylbenzamide underscores the impact of substituents on solid-state stability, a consideration for formulating 2-isopropyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropyl-N,N-diethylbenzamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2-isopropylbenzoyl chloride and diethylamine. Key parameters include maintaining anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts, and optimizing stoichiometric ratios (1.2:1 amine:acyl chloride). Purification via flash column chromatography (hexane/EtOAc gradient) improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) with electron ionization (EI) validates molecular weight (e.g., m/z 281.39 for [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How can researchers address low solubility of this compound in aqueous media during biological assays?

  • Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤1% (v/v) to avoid cytotoxicity. Alternatively, formulate micelles using surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility while maintaining bioactivity .

Advanced Research Questions

Q. How do electronic and steric effects of the isopropyl and diethyl groups influence the compound’s reactivity in amidation reactions?

  • Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Diethyl substituents donate electron density via induction, destabilizing the tetrahedral intermediate. Computational studies (DFT) can quantify these effects by analyzing charge distribution and transition-state energies .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Use pharmacokinetic models (e.g., compartmental analysis) to adjust dosing regimens. Comparative studies with deuterated analogs may enhance metabolic resistance .

Q. How can researchers validate the compound’s mechanism of action when interacting with non-canonical biological targets?

  • Methodological Answer : Employ affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates. Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). CRISPR-Cas9 knockout models can identify essential target genes .

Q. What computational tools predict the compound’s binding affinity to off-target receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding motifs. Validate predictions with competitive binding assays using radiolabeled ligands .

Data Contradiction & Validation

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer : Variations may stem from residual solvents or tautomeric forms. Re-crystallize the compound in a non-polar solvent (e.g., cyclohexane) and re-acquire spectra under standardized conditions (e.g., 25°C, 500 MHz). Compare with density functional theory (DFT)-calculated NMR shifts for validation .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Methodological Answer : Implement quality-by-design (QbD) principles: control raw material purity (≥99%), reaction temperature (±2°C), and stirring rate. Use orthogonal analytical methods (e.g., IR, X-ray crystallography) to confirm structural consistency. Biological replicates (n ≥ 3) reduce assay noise .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight281.39 g/molPubChem CID 1142326
XLogP34.2PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds4PubChem

Table 2 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (initial), 25°C (final)Minimizes side reactions
Diethylamine Equivalents1.2 eqEnsures complete acylation
Purification SolventHexane/EtOAc (4:1)Removes unreacted amine

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